molecular formula C20H26N4O4 B2512644 Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922015-11-0

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2512644
CAS番号: 922015-11-0
分子量: 386.452
InChIキー: RMDDVCRZSWFDPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a potent, selective, and cell-active macrodomain 2 inhibitor of PARP14, a mono-ADP-ribosyltransferase. Its mechanism of action involves binding to the PARP14 macrodomain 2, which competitively blocks the binding of ADP-ribose, thereby inhibiting the enzyme's catalytic activity. This targeted inhibition is of significant research value in oncology, as PARP14 has been implicated in promoting cancer cell viability, metastasis, and resistance to chemotherapy. Beyond oncology, PARP14 inhibition is a key tool for probing the role of this enzyme in immunoregulation, particularly in the context of T-cell function and the development of interleukin-4 (IL-4) driven alternative (M2) macrophage activation, which is relevant for allergic inflammation and fibrosis. This compound provides researchers with a specific chemical probe to dissect the complex biological functions of PARP14 and to validate it as a therapeutic target across multiple disease areas.

特性

IUPAC Name

ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-3-28-20(27)19-17(23-10-8-22(9-11-23)12-13-25)14-18(26)24(21-19)16-7-5-4-6-15(16)2/h4-7,14,25H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDDVCRZSWFDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, identified by CAS number 922015-11-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C20H26N4O4
Molecular Weight 386.4 g/mol
CAS Number 922015-11-0
Structure Chemical Structure

The compound features a complex structure that includes a piperazine moiety and a pyridazine ring, which are often associated with various pharmacological activities.

The biological activity of Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridazine compounds exhibit antimicrobial properties. For example, similar compounds have shown effectiveness against a range of bacteria and fungi, indicating potential use in treating infections .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities through various assays, including DPPH radical scavenging tests. This suggests that Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate may also possess protective effects against oxidative stress .
  • Cytotoxic Effects : Some studies have indicated that related compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that lead to cell death .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial activity of various dihydropyridazine derivatives, it was found that specific substitutions at the piperazine ring enhanced efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating that modifications to the ethyl group significantly influenced activity.

Research on Antioxidant Effects

A comparative analysis of similar compounds demonstrated that those containing hydroxyl groups exhibited superior antioxidant activity. The compound's ability to donate electrons and scavenge free radicals was measured using spectrophotometric methods, yielding promising results.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate compared to related compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)...ModerateHighModerate
Related Dihydropyridazine Derivative AHighModerateHigh
Related Dihydropyridazine Derivative BLowHighLow

科学的研究の応用

Structural Features

The compound features a piperazine ring and a dihydropyridazine moiety, which are known for their diverse biological activities. The presence of functional groups such as carboxylate and hydroxyl enhances its reactivity and potential interactions with biological targets.

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has garnered attention due to its various pharmacological properties:

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. Similar compounds have demonstrated significant antioxidant properties, with IC50 values ranging from 10–20 µg/mL against free radicals like DPPH and ABTS. This suggests that derivatives of this compound may also exhibit comparable antioxidant capabilities.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including an IC50 value of approximately 4.36 µM against HCT116 colon cancer cells. The proposed mechanism involves the inhibition of key signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

In vitro studies suggest that derivatives of this compound can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. Mechanisms include modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses.

Case Study 1: Anticancer Efficacy

A study by Yasuda et al. synthesized several piperazine derivatives, including this compound, evaluating their anticancer activities. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This study highlighted the significance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

Research published in MDPI explored the neuroprotective potential of related compounds using in vivo models. Results indicated that these compounds significantly reduced markers of neurodegeneration in animal models of Alzheimer's disease, showcasing their therapeutic potential in neurodegenerative disorders.

類似化合物との比較

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyridazine derivatives:

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Impact on Properties
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate o-Tolyl, 4-(2-hydroxyethyl)piperazine, ethyl ester Baseline for comparison
6-Oxo-3-phenyl-1,4,5,6-tetrahydropyridazine-1-carbohydrazide Phenyl group at position 3, carbohydrazide at position 1 Lack of piperazine and ester groups Reduced solubility; potential for hydrogen bonding
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate 3-Chlorophenyl, pyrazine ring, ethyl ester Chlorine substituent (electron-withdrawing), pyrazine core Increased lipophilicity; altered electronic properties
Ethyl 4-[2-((4-ethoxyphenyl)amino)-2-oxoethoxy]-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate p-Tolyl, 4-ethoxyphenylamino group, ethyl ester Ethoxy group (electron-donating), p-tolyl vs. o-tolyl Enhanced solubility; steric and electronic modulation

Key Observations :

  • o-Tolyl vs.
  • Hydroxyethylpiperazine vs. Pyrazine/Carbohydrazide: The hydroxyethylpiperazine moiety improves water solubility compared to non-hydroxylated amines or carbohydrazide groups, which may enhance pharmacokinetics .
  • Chlorine/Electron-Withdrawing Groups : Chlorine substituents (e.g., in derivatives) increase lipophilicity and may influence metabolic stability or target interaction .

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural trends:

Property Target Compound 3-Chlorophenyl Analog Carbohydrazide Derivative
Molecular Weight (g/mol) ~435 ~420 ~320
LogP ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity) ~1.5 (lower lipophilicity)
Solubility (mg/mL) ~15 (aqueous) ~5 (aqueous) ~30 (aqueous)
Hydrogen Bond Donors 2 1 3

Notes:

  • The hydroxyethyl group in the target compound balances lipophilicity and solubility, whereas the 3-chlorophenyl analog prioritizes membrane permeability.
  • Carbohydrazide derivatives exhibit higher solubility due to polar functional groups but may suffer from rapid clearance .

Q & A

Q. How can researchers optimize the synthesis yield of Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

  • Methodological Answer : Synthesis optimization involves:
  • Reagent selection : Use carbonyldiimidazole (CDI) to activate carboxylic acids during coupling steps, improving reaction efficiency .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while toluene is optimal for reflux conditions .
  • Temperature control : Maintain reflux temperatures (e.g., 80–110°C) to accelerate reaction rates without decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. What spectroscopic methods are critical for confirming the structural integrity of the compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperazine NH, ester carbonyl) and confirms substituent positions .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and ketone groups) .
  • X-ray crystallography : Resolves 3D conformation, critical for assessing steric effects of the o-tolyl group .

Q. What in vitro assays are recommended for preliminary assessment of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC50 values) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative potential .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of structurally similar pyridazine derivatives?

  • Methodological Answer :
  • Comparative structural analysis : Use computational tools (e.g., molecular docking) to identify binding pocket variations caused by substituents like the 2-hydroxyethyl group .
  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. What strategies are effective for derivatizing the piperazine moiety to enhance target selectivity?

  • Methodological Answer :
  • Functional group substitution : Introduce electron-withdrawing groups (e.g., fluorine) to modulate pKa and improve receptor affinity .
  • Cross-coupling reactions : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the piperazine nitrogen, altering steric and electronic profiles .
  • Prodrug design : Conjugate hydroxyethyl groups with esterase-cleavable linkers for site-specific activation .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use QSAR models to predict logP (optimal range: 2–4) and CYP450 metabolism liabilities .
  • Molecular dynamics simulations : Assess binding stability (e.g., RMSD < 2 Å) to prioritize analogs with prolonged target engagement .
  • Solubility optimization : Introduce polar groups (e.g., sulfonamides) while maintaining logD values compatible with blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。